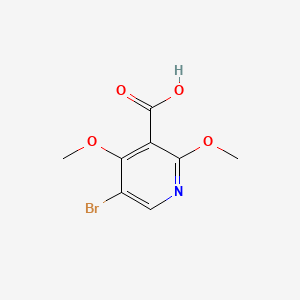
5-Bromo-2,4-dimethoxypyridine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2,4-dimethoxypyridine followed by carboxylation. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Bromo-2-methoxypyridine-3-carboxaldehyde: This compound has a similar structure but lacks one methoxy group and has an aldehyde group instead of a carboxylic acid group.
2,4-Dimethoxypyridine-3-carboxylic acid: This compound lacks the bromine atom at the 5th position.
The uniqueness of 5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8BrNO4 |
|---|---|
Molecular Weight |
262.06 g/mol |
IUPAC Name |
5-bromo-2,4-dimethoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO4/c1-13-6-4(9)3-10-7(14-2)5(6)8(11)12/h3H,1-2H3,(H,11,12) |
InChI Key |
BYKLRMOKSIFWFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1Br)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


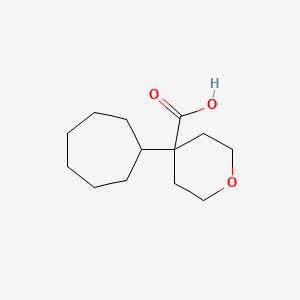
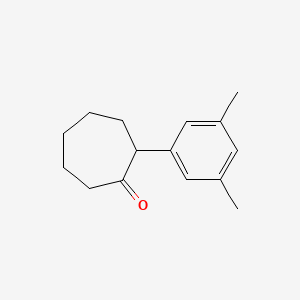
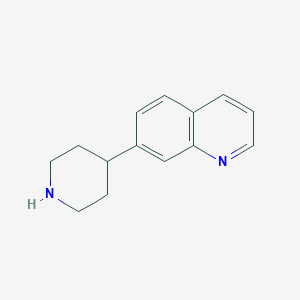
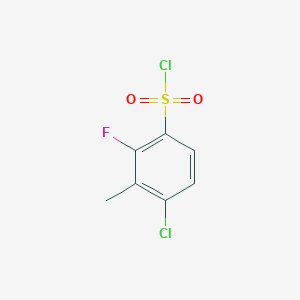
![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
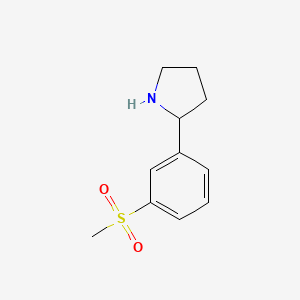
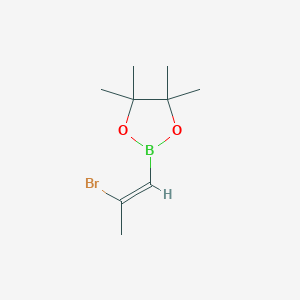
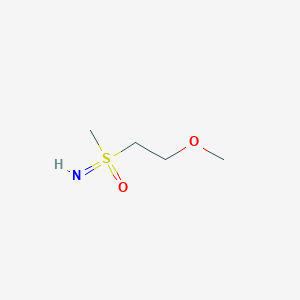
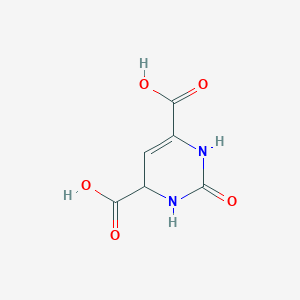
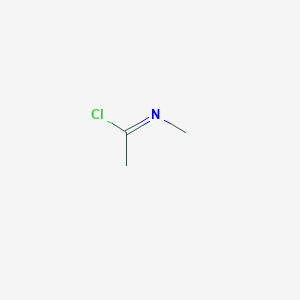
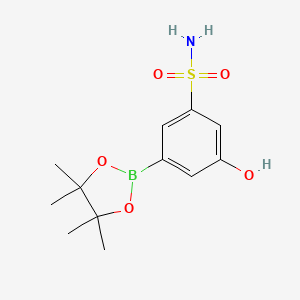
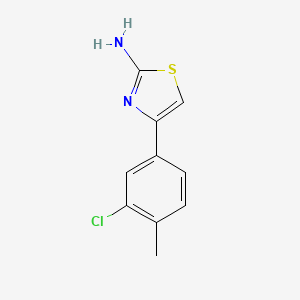
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)
